(Chloromethyl)cyclopentane
Description
Significance and Strategic Role in Contemporary Chemical Research
The cyclopentane (B165970) ring is a frequently encountered structural motif in a vast array of natural products and has been utilized as a core scaffold in several successful medicinal chemistry programs. ingentaconnect.comresearchgate.net This makes cyclopentane-based molecules, and the intermediates used to synthesize them, highly significant in biomedical research and drug discovery. The cyclopentane framework is considered an underappreciated but valuable scaffold for developing new active pharmaceutical ingredients (APIs). ingentaconnect.com (Chloromethyl)cyclopentane, in particular, serves as a crucial starting material for accessing stereochemically complex and highly substituted cyclopentane derivatives. researchgate.net
The strategic importance of this compound lies in the reactivity of its C-Cl bond. This primary alkyl halide is an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of a wide range of atoms and functional groups. This versatility allows chemists to use it as a modular building block to construct more elaborate molecules. For instance, carbocyclic nucleosides, which are vital in treating viral infections like hepatitis and HIV, are prominent examples of pharmaceutically important molecules based on the cyclopentane core. ingentaconnect.com The synthesis of such complex targets often relies on the availability of versatile intermediates like this compound to build the desired molecular architecture. nih.gov
Historical Development of Halogenated Alicyclic Compounds in Synthetic Chemistry
The study of halogenated organic compounds has a long history, with the first synthesis of chlorinated compounds dating back to the 1830s. nih.gov Historically, the introduction of halogens into organic molecules was a pivotal development, as organohalides are exceptionally versatile synthetic intermediates. acs.org They can act as precursors to cationic, anionic, or radical species, and their ability to undergo nucleophilic substitution and elimination reactions is fundamental to organic synthesis. acs.org
Early methods for creating organohalides from other functional groups, like the decarboxylative halogenation of carboxylic acid silver salts (the Hunsdiecker reaction), were key breakthroughs. acs.org These classic reactions established a foundation for converting readily available materials into valuable halogenated building blocks. Over time, the focus expanded to include alicyclic systems, driven by the need to synthesize natural products and other complex targets containing carbocyclic rings. The development of methods for the regioselective halogenation of these non-aromatic systems became a significant area of research.
A major advancement in this area was the evolution of enzymatic halogenation. Nature utilizes halogenase enzymes to selectively install halogen atoms in a wide range of molecules, often profoundly affecting their biological activity. acs.org The study of these enzymes has inspired synthetic chemists to develop biocatalytic methods for halogenation, which offer advantages in terms of selectivity and the use of less hazardous reagents compared to traditional chemical methods. acs.org This shift represents a move towards more sustainable and environmentally friendly industrial processes for producing valuable halogenated intermediates. acs.org
Current Frontiers and Future Directions in this compound Chemistry
Modern research in cyclopentane chemistry continues to push the boundaries of synthesis and application. A significant frontier is the development of novel strategies to control the three-dimensional arrangement of atoms (stereochemistry) in highly substituted cyclopentanes. researchgate.net This is critical for medicinal chemistry, where the precise conformation of a molecule dictates its biological activity. One innovative strategy involves creating rigidified versions of the flexible cyclopentane ring, such as bicyclo[2.1.1]hexanes, to lock in a specific conformation and potentially improve a drug's affinity and selectivity for its target. digitellinc.com
The discovery and application of new catalytic methods is another major area of advancement. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, N-heterocyclic carbenes (NHCs) are increasingly used in asymmetric reactions to construct complex chiral molecules, including spiro-fused cyclopentanes. rsc.org These methods offer new pathways to valuable scaffolds that were previously difficult to access.
Future directions in the field are geared towards sustainability and efficiency. The use of halogenase enzymes as biocatalysts for industrial-scale biohalogenation is a key goal. acs.org This approach avoids the harsh reagents and lack of regioselectivity often associated with traditional halogenation chemistry. acs.org Furthermore, the development of modular synthetic routes, where complex molecules are assembled from simpler, interchangeable pieces, is crucial for rapidly creating libraries of new compounds for drug discovery. nih.gov The synthesis of C-nucleosides with cyclopentane rings via convergent strategies exemplifies this modern approach, highlighting the enduring importance of building blocks like this compound in pioneering future chemical and biomedical research. nih.gov
Table of Compounds Mentioned
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIIILQXTJXSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510577 | |
| Record name | (Chloromethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13988-39-1 | |
| Record name | (Chloromethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Chemical Synthesis of Chloromethyl Cyclopentane
Classical and Contemporary Synthetic Routes
The preparation of (chloromethyl)cyclopentane is principally achieved through two disparate pathways. The first involves the introduction of a chloromethyl group onto a cyclopentane (B165970) ring system via an electrophilic or radical-based process. The second, and more controlled approach, relies on the conversion of a pre-existing functional group, specifically a hydroxyl group in cyclopentanol derivatives, into a chloromethyl moiety via nucleophilic substitution.
Electrophilic Chloromethylation of Cyclopentane Systems
While direct chloromethylation is a powerful tool for aromatic compounds, its application to alkanes like cyclopentane is not straightforward. The classical Blanc chloromethylation is not suitable for aliphatic systems. Instead, processes such as free-radical chlorination of methylcyclopentane can yield the desired product, albeit with significant challenges in selectivity.
The Blanc chloromethylation is a reaction specific to aromatic rings and is not mechanistically viable for alkanes like cyclopentane. The reaction involves the electrophilic substitution of an aromatic proton with a chloromethyl group, using formaldehyde and hydrogen chloride as reagents, typically catalyzed by a Lewis acid such as zinc chloride. The mechanism proceeds through the formation of a highly reactive electrophile, likely a chloromethyl cation or a related species, which then attacks the electron-rich aromatic π-system. The stability of the intermediate carbocation (a sigma complex or benzenonium ion) is crucial for the reaction to proceed. Alkanes lack the π-electron system necessary to stabilize such an intermediate, rendering the Blanc chloromethylation mechanism inapplicable.
Instead, the chlorination of methylcyclopentane to produce this compound proceeds via a free-radical chain mechanism when initiated by UV light or heat. study.com This process involves three key stages:
Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) under the influence of UV light. study.com
Propagation: A chlorine radical then abstracts a hydrogen atom from methylcyclopentane, forming a molecule of hydrogen chloride (HCl) and an alkyl radical. This alkyl radical can then react with another molecule of Cl₂ to yield the chlorinated product and a new chlorine radical, which continues the chain reaction. study.com
Termination: The reaction ceases when two radicals combine in various possible ways. study.com
In the context of traditional aromatic chloromethylation (the Blanc reaction), Lewis acids like zinc chloride (ZnCl₂) or strong protic acids like sulfuric acid (H₂SO₄) play a critical role. ncert.nic.in They function by activating the electrophile. For instance, ZnCl₂ coordinates with the oxygen atom of formaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the chloromethyl cation or a related electrophilic species.
However, in the context of aliphatic C-H chlorination, such as the free-radical chlorination of methylcyclopentane, these types of catalysts are not typically employed. The reaction is initiated by energy input (UV light or heat) rather than by chemical catalysis that generates an electrophile. While some modern methods for site-selective aliphatic C-H chlorination exist and may use transition metal catalysts, the non-selective free-radical pathway does not rely on Lewis acids like ZnCl₂ or H₂SO₄. nih.govwikipedia.org
Optimizing the free-radical chlorination of methylcyclopentane for the selective production of this compound is exceptionally challenging due to the nature of the reaction. wikipedia.orglibretexts.org Free-radical chlorination is notoriously unselective. wikipedia.org The chlorine radical is highly reactive and will abstract primary, secondary, and tertiary hydrogens at comparable rates, leading to a mixture of isomers. masterorganicchemistry.com
The product distribution is primarily governed by statistical factors (the number of each type of hydrogen atom) and the relative stability of the resulting free radicals (tertiary > secondary > primary). masterorganicchemistry.com In methylcyclopentane, there are primary, secondary, and a tertiary hydrogen, all of which can be substituted. This results in a mixture of 1-chloro-1-methylcyclopentane (B8640889), cis/trans-1-chloro-2-methylcyclopentane, cis/trans-1-chloro-3-methylcyclopentane, and the desired this compound. study.com
| Product Isomer | Type of Hydrogen Substituted |
| 1-chloro-1-methylcyclopentane | Tertiary |
| 1-chloro-2-methylcyclopentane | Secondary |
| 1-chloro-3-methylcyclopentane | Secondary |
| This compound | Primary |
This interactive table shows the different isomers formed during the free-radical chlorination of methylcyclopentane, categorized by the type of hydrogen atom that is replaced.
Controlling parameters like temperature can have a minor effect on selectivity, but it is generally insufficient to favor one product significantly. Higher temperatures tend to decrease selectivity further by providing more energy for the abstraction of stronger C-H bonds. Due to this inherent lack of selectivity, this method is often not practical for the targeted synthesis of this compound in a laboratory or industrial setting where product purity is crucial.
A primary strategy to minimize polyhalogenation in free-radical chlorination is to use a large excess of the hydrocarbon (methylcyclopentane) relative to the chlorinating agent (chlorine). This ensures that a chlorine radical is more likely to encounter an unreacted methylcyclopentane molecule rather than a monochlorinated product, thus reducing the formation of dichlorinated and higher halogenated compounds.
However, as discussed, the main drawback of this method is not polyhalogenation but the formation of a complex mixture of constitutional isomers. study.com Separating this compound from the other monochloro-isomers is often difficult due to similar boiling points and physical properties, making this synthetic route inefficient. Consequently, alternative methods starting from functionalized precursors are generally preferred.
Nucleophilic Substitution Pathways from Cyclopentanol Derivatives
A more reliable and selective method for the synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in cyclopentylmethanol. This primary alcohol can be efficiently converted to the corresponding alkyl chloride using a variety of standard halogenating agents. These reactions typically proceed via an Sₙ2 mechanism, which is effective for primary alcohols.
Common reagents for this transformation include thionyl chloride (SOCl₂), often in the presence of a base like pyridine, and phosphorus trichloride (PCl₃). orgosolver.com The Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), also provides a mild and effective route to this compound from cyclopentylmethanol. wikipedia.orgorganic-chemistry.org
The general scheme for these reactions is as follows:
Cyclopentylmethanol + Chlorinating Agent → this compound
These methods are highly favored because they are regioselective; the chlorine atom is placed specifically at the carbon that bore the hydroxyl group, avoiding the formation of isomers that plagues the free-radical chlorination route.
| Reagent | Typical Conditions | Byproducts |
| Thionyl Chloride (SOCl₂) | Often with pyridine, DCM or neat | SO₂, HCl |
| Phosphorus Trichloride (PCl₃) | Can be run neat or in a non-polar solvent | H₃PO₃ |
| Appel Reaction (PPh₃/CCl₄) | Inert solvent like DCM or THF, room temp. | Triphenylphosphine oxide, CHCl₃ |
This interactive table summarizes common chlorinating agents used for the conversion of cyclopentylmethanol to this compound, along with typical reaction conditions and byproducts.
The reaction with thionyl chloride first converts the alcohol into a chlorosulfite intermediate, which is a much better leaving group than the hydroxide (B78521) ion. libretexts.org If a base like pyridine is used, it facilitates the removal of a proton, and the released chloride ion then acts as a nucleophile, attacking the carbon in an Sₙ2 fashion and displacing the chlorosulfite group. orgosolver.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify product purification. libretexts.org
The use of phosphorus trichloride involves the reaction of three equivalents of the alcohol with one equivalent of PCl₃. quora.com The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom and displacing a chloride ion. This process repeats, ultimately forming a trialkyl phosphite intermediate. The displaced chloride ions then act as nucleophiles in three separate Sₙ2 reactions, displacing the phosphite leaving group to form three molecules of the alkyl chloride and one molecule of phosphorous acid (H₃PO₃). quora.com
The Appel reaction proceeds under mild and neutral conditions. alfa-chemistry.com It begins with the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrachloride. wikipedia.org The alcohol is deprotonated, and the resulting alkoxide attacks the phosphonium salt. This forms a new intermediate where the oxygen is a good leaving group. A subsequent Sₙ2 attack by a chloride ion yields the desired this compound and triphenylphosphine oxide. wikipedia.orgnrochemistry.com A significant advantage of this method is its mildness, making it suitable for sensitive substrates. alfa-chemistry.com However, a major drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired product.
Radical-Mediated Halogenation of Cyclopentane
Radical-mediated halogenation is a principal method for the synthesis of halogenated alkanes, including the chlorination of cyclopentane. thieme-connect.desavemyexams.com This chemical reaction is characteristic of alkanes and proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat. thieme-connect.delibretexts.org The mechanism involves three key stages: initiation, propagation, and termination.
Initiation: UV radiation provides the energy to split a chlorine molecule (Cl₂) into two highly reactive chlorine atom radicals (Cl•). thieme-connect.de
Propagation: A chlorine radical abstracts a hydrogen atom from cyclopentane, forming a cyclopentyl radical and a molecule of hydrogen chloride (HCl). The newly formed cyclopentyl radical then reacts with another chlorine molecule to yield this compound and a new chlorine radical, which continues the chain reaction. thieme-connect.de
Termination: The reaction ceases when two free radicals combine. This can occur between two chlorine radicals, a chlorine radical and a cyclopentyl radical, or two cyclopentyl radicals. thieme-connect.de
A significant advantage in the synthesis of this compound is that all ten hydrogen atoms on the cyclopentane ring are chemically equivalent. researchgate.net This equivalence means that monosubstitution can lead to a single primary product, simplifying purification processes. However, a common challenge in free-radical chlorination is the potential for over-halogenation, leading to the formation of polychlorinated cyclopentanes. libretexts.orgchemguide.co.uk This lack of selectivity can result in a mixture of products, including dichloromethane, trichloromethane, and tetrachloromethane in the case of methane. chemguide.co.uk
To enhance the yield of the desired monosubstituted product, specific process conditions can be controlled. One patented method emphasizes a continuous process where a high ratio of cyclopentane to chlorine is maintained in a reaction zone. stackexchange.com This strategy ensures that the chlorine radical is more likely to encounter a cyclopentane molecule than a this compound molecule, thus inhibiting the formation of polychlorinated derivatives. stackexchange.com
Table 1: Key Aspects of Radical-Mediated Halogenation of Cyclopentane
| Feature | Description | Reference |
| Reaction Type | Free-Radical Substitution | thieme-connect.de |
| Initiation | UV light or heat to cleave Cl₂ into 2 Cl• | thieme-connect.delibretexts.org |
| Key Intermediates | Chlorine atom (Cl•), Cyclopentyl radical | thieme-connect.de |
| Primary Product | This compound | researchgate.net |
| Common Issue | Polysubstitution (over-halogenation) | libretexts.orgchemguide.co.uk |
| Yield Control | Maintain high cyclopentane to chlorine mole ratio | stackexchange.com |
Friedel-Crafts Alkylation Precursors to this compound
The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of organic chemistry for attaching substituents to aromatic rings. researchgate.net These reactions are categorized into two main types: alkylation and acylation, both of which proceed through electrophilic aromatic substitution. chemrxiv.org
In a typical Friedel-Crafts alkylation, an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). organicreactions.org The Lewis acid helps generate a carbocation electrophile from the alkyl halide, which is then attacked by the electron-rich aromatic ring. chemguide.co.uk
It is crucial to note that Friedel-Crafts alkylation is fundamentally a reaction for the C-C bond formation on an aromatic ring . chemrxiv.org this compound is an aliphatic, or non-aromatic, compound. Therefore, Friedel-Crafts alkylation is not a direct method for its synthesis from cyclopentane. The reaction's scope is limited to substrates that can undergo electrophilic aromatic substitution, and it fails for aliphatic compounds like cyclopentane. Furthermore, the reaction is known to have limitations, such as the potential for carbocation rearrangements and polyalkylation of the aromatic ring. chemrxiv.orgnih.gov
While not a direct synthesis route, one could hypothetically use a Friedel-Crafts reaction to synthesize a more complex precursor which might, through multiple subsequent steps, be converted to a cyclopentane derivative. For example, cyclopentylbenzene could be synthesized via Friedel-Crafts alkylation of benzene (B151609) with a cyclopentyl halide. However, converting this product to this compound would require further, unrelated synthetic transformations and does not represent a direct or efficient pathway.
Innovations in Synthetic Approaches
Development of Novel Chloromethylating Agents
Innovation in the synthesis of chlorinated alkanes often focuses on improving selectivity and safety. While chlorine gas under UV light is a common method, its use can be hazardous and lead to mixtures of products. chemguide.co.uk An alternative reagent for the radical chlorination of alkanes is sulfuryl chloride (SO₂Cl₂). stackexchange.com
Sulfuryl chloride is often preferred as it can be a source of chlorine radicals (Cl•) through a radical chain mechanism, similar to using Cl₂ gas, but it can be easier and safer to handle in a laboratory setting. stackexchange.com It is important to distinguish its reactivity from that of thionyl chloride (SOCl₂), which is a source of chloride ions (Cl⁻) and reacts via nucleophilic substitution, making it unsuitable for the chlorination of alkanes. stackexchange.com
While many novel chloromethylation methods are developed for aromatic compounds, such as the Blanc chloromethylation or procedures using formaldehyde and HCl with various catalysts, these are not applicable to the direct chloromethylation of alkanes. thieme-connect.deresearchgate.net For aliphatic hydrocarbons like cyclopentane, advancements often lie in catalytic systems and process control rather than entirely new reagents. The focus remains on reagents that can generate the necessary chlorine radical under controlled conditions to favor monosubstitution.
Application of Sustainable and Green Chemical Principles in Synthesis
The principles of green and sustainable chemistry are increasingly being applied to the synthesis of commodity chemicals like this compound. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. thefactfactor.com
Key green chemistry principles relevant to this compound synthesis include:
Waste Prevention: Designing syntheses to minimize the generation of byproducts is a core principle. researchgate.net In the context of radical chlorination, this involves optimizing reaction conditions to prevent the formation of polychlorinated cyclopentanes, which represent wasted reagents and require energy-intensive separation processes. stackexchange.com
Atom Economy: This principle encourages maximizing the incorporation of all materials used in the process into the final product. researchgate.net While radical substitution inherently produces HCl as a byproduct, process optimization can ensure high conversion of the primary reactants.
Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and can carry out a reaction many times, minimizing waste. thefactfactor.com While the initiation of radical chlorination is often photochemical, exploring catalytic methods that can operate under milder conditions is an area of ongoing research.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. thefactfactor.com Photochemical reactions, which can be run at room temperature, are often more energy-efficient than those requiring high heat. chemguide.co.uk
Safer Solvents and Auxiliaries: Green chemistry advocates for avoiding or replacing hazardous solvents with safer alternatives like water, supercritical fluids, or in some cases, running reactions without any solvent. thefactfactor.com
By integrating these principles, the environmental footprint of this compound production can be significantly reduced.
Considerations for Industrial-Scale Synthesis and Process Optimization
The transition from laboratory-scale synthesis to industrial-scale production requires careful consideration of process optimization to ensure safety, efficiency, and economic viability. researchgate.net For the synthesis of this compound, this involves scaling up the radical chlorination of cyclopentane in a controlled and continuous manner.
A patented industrial process for producing cyclopentyl chloride provides a clear example of process optimization. stackexchange.com This method utilizes a continuous process within a rectifying column, which serves as both the reaction vessel and the primary separation unit.
Key optimization parameters in this industrial process include:
Continuous Introduction of Reactants: Cyclopentane in a liquid state and chlorine gas are continuously fed into the rectifying column. stackexchange.com
Reactant Ratio Control: A high mole ratio of cyclopentane to chlorine is maintained within the reaction zone to suppress the formation of polychlorinated byproducts. stackexchange.com
Temperature Gradient: The reaction is maintained at a temperature above the boiling point of the cyclopentane reactant but below the boiling point of the this compound product. stackexchange.com
In-Situ Product Separation: This temperature control causes the unreacted cyclopentane to vaporize and move towards the top of the column for recycling, while the liquid this compound product moves toward the bottom for collection. stackexchange.com
This integrated approach of reaction and separation ensures that the product is removed from the reaction zone almost as soon as it is formed, which is a critical factor in preventing further chlorination and maximizing the yield of the desired monohalogenated product. stackexchange.com Such process optimization is central to industrial chemistry, transforming a laboratory procedure into a safe, efficient, and scalable manufacturing process. researchgate.net
Table 2: Industrial Process Optimization Parameters for Cyclopentane Chlorination
| Parameter | Optimized Condition | Purpose | Reference |
| Process Type | Continuous | Enables steady production and control | stackexchange.com |
| Apparatus | Rectifying Column | Combines reaction and separation | stackexchange.com |
| Reactant Ratio | High Cyclopentane to Chlorine | Inhibit polychlorination | stackexchange.com |
| Temperature | Above BP of Cyclopentane, Below BP of Product | Facilitate in-situ separation | stackexchange.com |
| Product Removal | Continuous collection from the bottom of the column | Maximize yield of monosubstituted product | stackexchange.com |
Comprehensive Analysis of Reaction Pathways and Mechanisms of Chloromethyl Cyclopentane
Nucleophilic Substitution Reactivity
(Chloromethyl)cyclopentane, as a primary alkyl halide, predominantly undergoes nucleophilic substitution reactions via the bimolecular (S(_N)2) mechanism. This pathway is favored due to the relatively unhindered nature of the carbon atom bearing the chlorine, which allows for backside attack by a nucleophile.
Exploration of S(_N)1 and S(_N)2 Reaction Kinetics and Stereochemical Outcomes
The kinetics of nucleophilic substitution on this compound are characteristic of an S(_N)2 reaction. The reaction rate is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. chemicalnote.comwikipedia.orglibretexts.org This bimolecular dependency results in a second-order rate law:
Rate = k[this compound][Nucleophile] wikipedia.org
This kinetic profile contrasts with the S(_N)1 mechanism, which involves the formation of a carbocation intermediate in a rate-determining step that is independent of the nucleophile's concentration (unimolecular). pharmaguideline.com Given that the primary cyclopentylcarbinyl carbocation that would be formed from this compound is inherently unstable, the S(_N)1 pathway is energetically unfavorable.
The stereochemical outcome of an S(_N)2 reaction at a chiral center is inversion of configuration, a phenomenon known as Walden inversion. quora.combyjus.com This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. chemicalnote.compharmaguideline.com In the transition state, the central carbon atom is sp-hybridized with the incoming nucleophile and the leaving group partially bonded. chemicalnote.comwikipedia.org As the leaving group departs, the molecule's geometry inverts, much like an umbrella turning inside out in the wind. libretexts.org While this compound itself is not chiral, if it were substituted to create a chiral center at the carbon bearing the chlorine, the S(_N)2 reaction would proceed with a predictable inversion of stereochemistry. byjus.comchemistrysteps.com
Interactive Data Table: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics for this compound
| Feature | S(_N)2 Pathway (Favored) | S(_N)1 Pathway (Disfavored) |
| Kinetics | Second-order | First-order |
| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |
| Mechanism | Concerted (single step) | Stepwise (carbocation intermediate) |
| Stereochemistry | Inversion of configuration | Racemization |
| Substrate Structure | Favored by primary halides | Favored by tertiary halides |
Reactivity with Diverse Classes of Nucleophiles (e.g., Hydroxide (B78521) Ions, Grignard Reagents, Cyanides)
This compound reacts with a variety of strong nucleophiles in typical S(_N)2 fashion.
Hydroxide Ions: Reaction with aqueous hydroxide solutions, such as sodium hydroxide or potassium hydroxide, yields cyclopentylmethanol. This is a standard hydrolysis reaction for primary alkyl halides.
Grignard Reagents: this compound can be used to form a Grignard reagent, cyclopentylcarbinylmagnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic compound is a potent nucleophile itself and can react with various electrophiles to form new carbon-carbon bonds.
Cyanides: The reaction with alkali metal cyanides, such as potassium cyanide (KCN), in a suitable solvent like ethanol (B145695), results in the formation of cyclopentylacetonitrile. libretexts.orgchemguide.co.uk This reaction is a valuable method for extending a carbon chain by one carbon atom. libretexts.org The cyanide ion (CN) acts as the nucleophile, displacing the chloride ion. chemguide.co.ukdoubtnut.com
Interactive Data Table: Reactions of this compound with Various Nucleophiles
| Nucleophile | Reagent Example | Product | Reaction Type |
| Hydroxide | NaOH (aq) | Cyclopentylmethanol | S(_N)2 |
| Magnesium | Mg in ether | Cyclopentylcarbinylmagnesium chloride | Grignard formation |
| Cyanide | KCN in ethanol | Cyclopentylacetonitrile | S(_N)2 |
Investigation of Neighboring Group Participation (NGP) Effects
Neighboring group participation (NGP), or anchimeric assistance, is the intramolecular participation of a neighboring group in a substitution reaction. slideshare.netvedantu.com This typically leads to an enhanced reaction rate and can result in retention of stereochemistry due to a double inversion mechanism. libretexts.orgimperial.ac.uk
This compound itself does not exhibit neighboring group participation because it lacks a suitable internal nucleophile (an atom with lone pairs or a (\pi)-bond) in a position to attack the electrophilic carbon.
A telling comparison is the reactivity of this compound versus its sulfur analogue, 2-(chloromethyl)tetrahydrothiophene. It has been observed that this compound fails to react with ethanol, a weak nucleophile. In contrast, 2-(chloromethyl)tetrahydrothiophene reacts readily under the same conditions.
This marked difference in reactivity is attributed to NGP by the sulfur atom in the tetrahydrothiophene (B86538) ring. The lone pair of electrons on the sulfur atom can attack the carbon bearing the chlorine in an intramolecular fashion, displacing the chloride ion and forming a strained, bridged sulfonium (B1226848) ion intermediate. This intermediate is then readily attacked by the ethanol nucleophile, leading to the final product. The lack of such a participating heteroatom in this compound means it can only react via a direct, and in this case very slow, S(_N)2 reaction with the weak nucleophile.
Electrophilic and Radical Reaction Pathways
While nucleophilic substitution is the primary reaction pathway for the side chain of this compound, the cyclopentane (B165970) ring itself can undergo other types of reactions.
Electrophilic Reactions: The saturated cyclopentane ring is generally unreactive towards electrophiles. However, if a double bond were present, forming a cyclopentene (B43876) derivative, the molecule would readily undergo electrophilic addition reactions. pressbooks.pubchemistrysteps.comchemguide.co.uk For instance, the reaction with hydrogen halides (HX) would proceed via a carbocation intermediate to form a halogenated cyclopentane. pressbooks.pubchemistrysteps.com
Radical Reactions: The cyclopentane ring can undergo free-radical substitution, typically initiated by UV light or heat. google.comyoutube.com For example, the reaction of cyclopentane with chlorine in the presence of UV light proceeds via a radical chain mechanism involving initiation, propagation, and termination steps to produce chlorocyclopentane. google.comyoutube.com this compound could potentially undergo further radical halogenation on the ring, leading to a mixture of dichlorinated products. The formation of a cyclopentylcarbinyl radical from this compound could also lead to ring-opening reactions under certain conditions, although this is more characteristic of smaller, more strained rings like cyclopropane (B1198618). researchgate.net
Friedel-Crafts Alkylation Reactions Utilizing this compound
This compound serves as a primary alkyl halide that can be employed as an alkylating agent in Friedel-Crafts reactions. This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring, such as benzene (B151609), in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). stackexchange.compearson.com The primary function of the catalyst is to generate a highly reactive electrophile, a carbocation, by abstracting the chloride from this compound. rsc.orgnih.gov
The mechanism begins with the interaction between this compound and the Lewis acid (e.g., AlCl₃) to form a complex. This complex facilitates the departure of the chloride ion, generating a primary cyclopentylmethyl carbocation. study.com However, primary carbocations are inherently unstable. Consequently, this intermediate rapidly undergoes rearrangement to form more stable carbocations before attacking the aromatic ring. nih.govstudy.com Two significant rearrangement pathways occur:
1,2-Hydride Shift: A hydrogen atom from the adjacent carbon on the cyclopentane ring migrates with its pair of electrons to the primary carbocation center. This results in the formation of a more stable tertiary carbocation (1-methylcyclopentyl cation). study.com
Ring Expansion: The primary carbocation can also undergo a Wagner-Meerwein rearrangement, a type of 1,2-alkyl shift, where a carbon-carbon bond within the cyclopentane ring migrates. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This process expands the five-membered ring into a more stable six-membered ring, forming the cyclohexyl carbocation. stackexchange.comstudy.com This rearrangement is driven by the relief of ring strain, as cyclohexane (B81311) has less angle strain than cyclopentane. chemistrysteps.commasterorganicchemistry.com
These rearranged, more stable carbocations then act as the electrophiles that attack the benzene ring, leading to a mixture of alkylated products. The reaction of benzene with this compound in the presence of AlCl₃ thus yields both (1-methylcyclopentyl)benzene (B14148208) and cyclohexylbenzene (B7769038) as the principal products, rather than the simple (cyclopentylmethyl)benzene. study.com
Table 1: Friedel-Crafts Alkylation of Benzene with this compound
| Reactants | Catalyst | Primary Electrophile (Unstable) | Rearranged Electrophiles (Stable) | Major Products |
| This compound, Benzene | AlCl₃ | Cyclopentylmethyl carbocation | 1-Methylcyclopentyl cation, Cyclohexyl cation | (1-Methylcyclopentyl)benzene, Cyclohexylbenzene |
Radical Transformations and Their Selectivity
This compound can undergo radical transformations, typically initiated by heat or UV light. youtube.com A common example is free-radical halogenation, which proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com The selectivity of this reaction—determining which hydrogen atom on the molecule is replaced by a halogen—is dictated by the stability of the radical intermediate formed during the propagation step. masterorganicchemistry.com
The stability of alkyl radicals follows the order: tertiary > secondary > primary. Therefore, hydrogen abstraction will preferentially occur at the position that leads to the most stable radical intermediate. In the context of the cyclopentane ring system, several distinct positions for radical formation exist. For the related compound methylcyclopentane, free-radical chlorination yields a mixture of products, with substitution occurring at the tertiary carbon (C1), the methyl group, and the various secondary carbons on the ring. chegg.com
Bromination is generally more selective than chlorination. quora.com Due to the higher reactivity of the chlorine radical, it is less discriminate and will abstract primary, secondary, and tertiary hydrogens, leading to a mixture of products. The bromine radical, being less reactive, is more selective and will preferentially abstract the hydrogen that forms the most stable radical. quora.com For a molecule like this compound, radical halogenation would be expected to yield a complex mixture of isomers, with substitution occurring on the chloromethyl group as well as at various positions on the cyclopentane ring. The selectivity would favor the formation of tertiary and secondary radicals on the ring over the primary radical on the chloromethyl group.
Table 2: Selectivity in Radical Halogenation of Cyclopentane Systems
| Radical Position | Stability | Favored Halogenation | Rationale |
| Tertiary (e.g., C1 of methylcyclopentane) | Highest | Bromination | Forms the most stable radical intermediate, favored by selective reagents. |
| Secondary (e.g., C2, C3 of the cyclopentane ring) | Medium | Mixed | More stable than primary, less stable than tertiary. |
| Primary (e.g., on the methyl or chloromethyl group) | Lowest | Least Favored | Forms the least stable radical intermediate. |
Oxidation and Reduction Chemistry
The direct oxidation of the chloromethyl group in this compound to a carboxylic acid (cyclopentanecarboxylic acid) is challenging. A more effective and controlled approach involves a two-step synthetic sequence. chemistrysteps.com First, the alkyl halide is converted into an intermediate that is more amenable to oxidation. Common strategies include:
Conversion to a Nitrile: this compound can undergo a nucleophilic substitution reaction (Sₙ2) with sodium or potassium cyanide (NaCN or KCN) to form cyclopentylacetonitrile. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield cyclopentanecarboxylic acid. This method has the effect of adding one carbon atom to the original chain. britannica.compressbooks.pub
Conversion to a Primary Alcohol: The alkyl chloride can be converted to cyclopentylmethanol via nucleophilic substitution with a hydroxide source. The primary alcohol can then be oxidized to cyclopentanecarboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). britannica.comncert.nic.in
These indirect methods provide reliable pathways for the derivatization of this compound to its corresponding carboxylic acid.
Table 3: Synthetic Routes for Oxidation to Cyclopentanecarboxylic Acid
| Step 1: Intermediate Formation | Reagent(s) for Step 1 | Intermediate Product | Step 2: Oxidation/Hydrolysis | Reagent(s) for Step 2 | Final Product |
| Nucleophilic Substitution with Cyanide | NaCN or KCN | Cyclopentylacetonitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Cyclopentylacetic acid |
| Nucleophilic Substitution with Hydroxide | NaOH or H₂O | Cyclopentylmethanol | Oxidation | KMnO₄ or H₂CrO₄ | Cyclopentanecarboxylic acid |
The selective reduction of this compound involves the conversion of the carbon-chlorine bond to a carbon-hydrogen bond, yielding methylcyclopentane. This transformation can be achieved using various reducing agents that are effective for alkyl halides. doubtnut.comdoubtnut.com Common methods include:
Metal-Acid Systems: Using zinc metal in the presence of an acid like acetic acid (CH₃COOH) or hydrochloric acid (HCl) generates nascent hydrogen, which effectively reduces the alkyl halide. doubtnut.comdoubtnut.com
Catalytic Hydrogenation: The C-Cl bond can be reduced by catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd) or nickel (Ni). askiitians.com
Hydride Reagents: Powerful hydride donors like lithium aluminum hydride (LiAlH₄) can also be used to reduce primary alkyl halides to the corresponding alkanes. doubtnut.comaskiitians.com
These methods provide high yields of the corresponding alkane, in this case, methylcyclopentane, and are standard procedures in organic synthesis. askiitians.com
Table 4: Reagents for the Selective Reduction of this compound
| Reducing Agent/System | Type of Reduction | Product |
| Zn / CH₃COOH or HCl | Metal-Acid Reduction | Methylcyclopentane |
| Zn-Cu couple in ethanol | Metal Couple Reduction | Methylcyclopentane |
| H₂ / Pd catalyst | Catalytic Hydrogenation | Methylcyclopentane |
| LiAlH₄ (Lithium aluminum hydride) | Hydride Reduction | Methylcyclopentane |
Rearrangement Reactions and Ring Expansion Phenomena
As introduced in the context of Friedel-Crafts alkylation, the formation of a carbocation from this compound is a gateway to significant molecular rearrangement. study.com When the primary cyclopentylmethyl carbocation is generated, for instance, by treating this compound with a Lewis acid, it is highly prone to rearrange into a more stable species. chempedia.info
The most notable of these is the ring expansion, a specific type of Wagner-Meerwein rearrangement. wikipedia.orgdrugfuture.com In this process, one of the C-C bonds of the cyclopentane ring adjacent to the carbocation center migrates to that positive center. This concerted shift expands the five-membered ring into a six-membered ring, forming a secondary cyclohexyl carbocation. stackexchange.comechemi.com The primary driving forces for this rearrangement are twofold:
Increased Carbocation Stability: The initial primary carbocation is converted to a more stable secondary carbocation.
Relief of Ring Strain: Cyclohexane exists in a stable, low-energy chair conformation with minimal angle and torsional strain, whereas cyclopentane has significant torsional strain in its envelope and half-chair conformations. The conversion to a cyclohexane system is therefore thermodynamically favorable. chemistrysteps.commasterorganicchemistry.com
This ring expansion phenomenon is a classic example in organic chemistry demonstrating the propensity of carbocation intermediates to rearrange to achieve greater stability, often leading to products with a different carbon skeleton than the starting material. masterorganicchemistry.comlibretexts.org
Mechanistic Studies of 1,2-Migration and Associated Products
Reactions involving this compound under conditions that promote the formation of carbocations are centrally governed by the behavior of the initially formed, and highly unstable, cyclopentylcarbinyl cation. This primary carbocation readily undergoes rapid intramolecular rearrangements to form more stable carbocation intermediates. These rearrangements, primarily through 1,2-migrations, are the determining factor for the final product distribution, leading to a mixture of rearranged substitution and elimination products rather than compounds with the original cyclopentylcarbinyl skeleton.
The driving force for these molecular reorganizations is the formation of a more stable carbocation. wikipedia.org A primary carbocation is significantly less stable than secondary and tertiary carbocations. Therefore, the cyclopentylcarbinyl cation will rearrange almost instantaneously via two principal competing pathways: a ring expansion involving a 1,2-alkyl shift and a 1,2-hydride shift. libretexts.orgyoutube.com
Ring Expansion via 1,2-Alkyl Shift
One of the primary rearrangement pathways involves the migration of one of the carbon-carbon bonds of the cyclopentane ring. In this mechanism, the C1-C5 bond of the cyclopentane ring shifts to the adjacent carbocationic center, effectively inserting the methylene (B1212753) carbon into the ring. This process, a specific type of 1,2-alkyl shift, results in the expansion of the five-membered ring into a six-membered ring.
The product of this rearrangement is the secondary cyclohexyl cation. The primary thermodynamic driving force for this transformation is the relief of ring strain, as the cyclohexane ring conformation is more stable than that of cyclopentane. echemi.com Once formed, this more stable secondary carbocation can be trapped by a solvent molecule (nucleophile) to yield a substitution product or lose a proton from an adjacent carbon to form an elimination product. For example, in a solvolysis reaction with methanol (B129727), the cyclohexyl cation would lead to methoxycyclohexane and cyclohexene.
Formation of Tertiary Cation via 1,2-Hydride Shift
A competing rearrangement pathway is the 1,2-hydride shift. libretexts.org In this process, a hydrogen atom from the carbon atom to which the chloromethyl group is attached (C1) migrates with its pair of electrons to the adjacent primary carbocation center. This intramolecular shift is an extremely rapid process.
The result of this 1,2-hydride shift is the formation of the highly stable 1-methylcyclopentyl cation. The transformation from an unstable primary carbocation to a much more stable tertiary carbocation is a powerful energetic driving force for this rearrangement. This tertiary carbocation is then quenched by either nucleophilic attack from the solvent or by elimination of a proton from an adjacent carbon atom. In a methanol solvolysis, this intermediate would yield products such as 1-methoxy-1-methylcyclopentane, 1-methylcyclopentene, and methylenecyclopentane.
The ultimate ratio of products derived from ring expansion versus those from a hydride shift depends on the specific reaction conditions and the relative activation energies of the two competing rearrangement pathways.
Table of Rearrangement Pathways and Potential Products
The following table summarizes the key carbocation intermediates formed from this compound and the potential products that arise from their subsequent reactions in a typical solvolysis scenario.
| Initial Reactant | Initial Carbocation | Rearrangement Type | Resulting Intermediate | Subsequent Reaction | Potential Product(s) |
| This compound | Cyclopentylcarbinyl cation (1°) | 1,2-Alkyl Shift (Ring Expansion) | Cyclohexyl cation (2°) | Substitution (S_N1) | Methoxycyclohexane |
| This compound | Cyclopentylcarbinyl cation (1°) | 1,2-Alkyl Shift (Ring Expansion) | Cyclohexyl cation (2°) | Elimination (E1) | Cyclohexene |
| This compound | Cyclopentylcarbinyl cation (1°) | 1,2-Hydride Shift | 1-Methylcyclopentyl cation (3°) | Substitution (S_N1) | 1-Methoxy-1-methylcyclopentane |
| This compound | Cyclopentylcarbinyl cation (1°) | 1,2-Hydride Shift | 1-Methylcyclopentyl cation (3°) | Elimination (E1) | 1-Methylcyclopentene, Methylenecyclopentane |
Synthetic Utility and Strategic Applications in Advanced Organic Chemistry
Building Block for Complex Chemical Structures
The cyclopentane (B165970) moiety is a common structural motif in numerous biologically active compounds and functional organic materials. (Chloromethyl)cyclopentane provides a convenient starting point for the introduction of the cyclopentylmethyl group into larger, more complex structures through nucleophilic substitution or organometallic coupling reactions.
Precursors for Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical agents often involves the construction of intricate molecular frameworks. While direct examples of the use of this compound in the synthesis of specific commercial drug intermediates are not extensively detailed in publicly available literature, its potential as a precursor is evident from established synthetic methodologies. The chloromethyl group can be readily converted into a Grignard reagent, cyclopentylmethanemagnesium chloride, which can then participate in carbon-carbon bond-forming reactions with a wide range of electrophiles to construct key intermediates.
For instance, the reaction of such a Grignard reagent with an appropriate ketone or aldehyde could furnish a tertiary or secondary alcohol, a common functional group in many pharmaceutical compounds. Furthermore, alkylation of enolates with this compound provides a direct route to introduce the cyclopentylmethyl substituent, a strategy often employed in the synthesis of complex natural products and their analogs. The cyclopentane ring itself is a core component of various therapeutic agents, and this compound offers a reactive handle to elaborate this scaffold.
Development of Agrochemical Scaffolds
The development of novel agrochemicals is crucial for modern agriculture. The "scaffold hopping" approach, where a known active core structure is modified to discover new compounds with improved properties, is a common strategy in agrochemical research. While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not readily found in the surveyed literature, its utility as a building block for creating diverse molecular scaffolds is clear from a synthetic chemistry perspective.
The introduction of the cyclopentylmethyl group can influence the lipophilicity and steric profile of a molecule, which are critical parameters for its biological activity and environmental fate. For example, the reaction of this compound with phenols or amines, common substructures in herbicides and fungicides, would lead to the formation of ethers and amines bearing the cyclopentylmethyl moiety. These new derivatives could then be screened for their pesticidal activity.
Synthesis of Functionalized Organic Molecules for Materials Science
Functional organic molecules are the cornerstone of modern materials science, finding applications in areas such as organic electronics, polymers, and liquid crystals. The incorporation of aliphatic rings like cyclopentane can impact the physical properties of these materials, including their solubility, thermal stability, and molecular packing.
This compound can be utilized as a starting material to introduce the cyclopentylmethyl group into various molecular frameworks destined for materials applications. For example, it can be used to alkylate aromatic compounds via Friedel-Crafts reactions, leading to the formation of molecules with a combination of rigid aromatic and flexible aliphatic components. Such molecules could be precursors to liquid crystals or can be incorporated into polymer backbones to tune their properties. The synthesis of functional polymers through the polymerization of monomers containing the cyclopentylmethyl group, derived from this compound, represents another potential application in materials science.
Catalytic Applications and Ligand Design
In the field of catalysis, the design of ligands that coordinate to a metal center is of paramount importance as they play a crucial role in determining the catalyst's activity, selectivity, and stability. The cyclopentadienyl (B1206354) (Cp) ligand is one of the most important and ubiquitous ligands in organometallic chemistry.
Derivatization for Metallocene Ligands
Metallocenes are a class of organometallic compounds consisting of a metal atom sandwiched between two cyclopentadienyl rings. They are widely used as catalysts in various chemical transformations, most notably in olefin polymerization. The properties of a metallocene catalyst can be finely tuned by modifying the cyclopentadienyl ligands.
This compound can serve as a key reagent for the synthesis of substituted cyclopentadienyl ligands. The general synthetic strategy involves the reaction of the cyclopentadienide (B1229720) anion with an electrophile. In this context, this compound can be used to alkylate the cyclopentadienide anion to produce cyclopentylmethylcyclopentadiene. This substituted cyclopentadiene (B3395910) can then be deprotonated and reacted with a suitable metal halide to form the corresponding metallocene.
Table 1: Plausible Synthesis of a Cyclopentylmethyl-Substituted Metallocene
| Step | Reactants | Reagents | Product |
| 1 | Cyclopentadiene | Sodium hydride (NaH) | Sodium cyclopentadienide |
| 2 | Sodium cyclopentadienide, this compound | - | Cyclopentylmethylcyclopentadiene |
| 3 | Cyclopentylmethylcyclopentadiene | n-Butyllithium | Cyclopentylmethylcyclopentadienyllithium |
| 4 | Cyclopentylmethylcyclopentadienyllithium, Zirconium(IV) chloride | - | Bis(cyclopentylmethylcyclopentadienyl)zirconium(IV) dichloride |
This table presents a generalized synthetic route. Specific reaction conditions may vary.
Synthesis of Substituted Cyclopentadienes and Pentafulvenes for Catalysis
Substituted cyclopentadienes are not only precursors to metallocenes but can also be converted into other types of ligands, such as pentafulvenes. Pentafulvenes are isomers of substituted benzenes and can also act as ligands in organometallic complexes. The synthesis of cyclopentylmethylcyclopentadiene from this compound, as described above, provides a direct entry into this class of compounds.
Furthermore, the cyclopentylmethyl substituent on the cyclopentadienyl ring can serve as an anchor point for the synthesis of ansa-metallocenes. Ansa-metallocenes are derivatives where the two cyclopentadienyl rings are linked by a bridging group. This bridge restricts the rotation of the rings and can lead to catalysts with enhanced stereoselectivity. A plausible, though not explicitly documented, synthetic route could involve the derivatization of the cyclopentylmethyl group to create a difunctional linker that can then be used to connect two cyclopentadienyl rings. The resulting bridged ligand could then be metalated to afford the ansa-metallocene. The steric and electronic properties of the cyclopentylmethyl group would influence the geometry and, consequently, the catalytic behavior of the resulting metal complex.
Development of Novel Heterocyclic Systems
This compound serves as a versatile reagent in the construction of diverse heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. Its ability to introduce a cyclopentylmethyl moiety allows for the exploration of new chemical space and the development of compounds with unique steric and electronic properties.
Pathways to Substituted 2-Arylimino Heterocycles
The synthesis of 2-arylimino-thiazolidinones and related heterocycles often involves the reaction of a bifunctional nucleophile with a suitable electrophile. While direct reactions of this compound with aryl isothiocyanates to form these specific heterocycles are not extensively documented in readily available literature, the principles of thiazolidinone synthesis suggest a plausible pathway. The classical Hantzsch thiazole (B1198619) synthesis and related reactions involve the condensation of an α-haloketone with a thiourea (B124793) or thioamide. derpharmachemica.comnih.gov In a related fashion, this compound, as an alkyl halide, can react with nucleophiles.
A potential synthetic route to 2-arylimino-thiazolidine derivatives could involve the initial reaction of this compound with a thiourea derivative. For instance, the reaction with N-arylthioureas could theoretically lead to the formation of an S-alkylated isothiourea intermediate. Subsequent intramolecular cyclization, possibly facilitated by a base, would then yield the desired 2-arylimino-thiazolidine ring system. The feasibility of such a reaction would depend on the reaction conditions and the reactivity of the specific thiourea derivative used. mdpi.commdpi.com
The following table outlines a proposed reaction scheme for the synthesis of a 2-arylimino-thiazolidine derivative using this compound, based on established principles of heterocyclic synthesis.
| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |
| This compound | N-Arylthiourea | 2-(Arylimino)-3-cyclopentyl-thiazolidine | S-Alkylation followed by intramolecular cyclization |
This proposed pathway highlights the potential of this compound as a building block for novel heterocyclic systems. Further research would be needed to optimize the reaction conditions and explore the substrate scope.
Stereoselective Synthesis of Advanced Intermediates
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of stereoselective synthetic methods. nih.gov this compound can be employed as a pro-chiral electrophile in alkylation reactions to generate advanced intermediates with controlled stereochemistry. The cyclopentane motif is a common feature in many biologically active molecules and natural products. researchgate.net
One strategy for achieving stereoselectivity is through the alkylation of chiral enamines or oxazolines. rsc.org For example, the reaction of a chiral enamine derived from a cyclic ketone with this compound could proceed with high diastereoselectivity, leading to the formation of a cyclopentylmethyl-substituted ketone with a new stereocenter. The stereochemical outcome would be directed by the chiral auxiliary on the enamine.
Similarly, the alkylation of a chiral 2-(aminomethyl)oxazoline with this compound could be used to synthesize chiral amines. rsc.org The stereocontrol in such reactions is often achieved through the formation of a chelated intermediate, which directs the approach of the electrophile from a specific face.
The following table presents a conceptual example of a stereoselective alkylation reaction involving this compound.
| Chiral Auxiliary | Substrate | Electrophile | Potential Product |
| (R)-phenylglycinol | 2-(Aminomethyl)oxazoline | This compound | Chiral N-(cyclopentylmethyl) amine derivative |
The development of such stereoselective transformations is crucial for the synthesis of complex chiral molecules that can serve as advanced intermediates in drug discovery and development. lifechemicals.com
Investigational Reagent for Reaction Mechanism Studies
The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. This compound, as a primary alkyl halide, can serve as a useful substrate for investigating the kinetics and mechanisms of nucleophilic substitution reactions (SN1 and SN2). chemicalnote.compharmaguideline.comyoutube.commasterorganicchemistry.com
The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, and it is sensitive to steric hindrance at the reaction center. chemicalnote.compharmaguideline.comlibretexts.org In contrast, the rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide and proceeds through a carbocation intermediate. chemicalnote.compharmaguideline.com
By studying the reaction of this compound with various nucleophiles under different conditions (e.g., varying solvent polarity, temperature), researchers can gain insights into the factors that favor one mechanism over the other. For example, the solvolysis of this compound in a polar protic solvent would likely proceed through an SN1 mechanism, and the kinetics of this reaction could be monitored to determine the rate constants and activation parameters.
Comparative studies of the reactivity of this compound with other cycloalkylmethyl halides (e.g., (chloromethyl)cyclopropane, (chloromethyl)cyclohexane) can also provide valuable information about the influence of ring size on reaction rates and mechanisms. Such studies can help to elucidate the electronic and steric effects that govern the reactivity of these compounds.
Below is a table summarizing the expected kinetic behavior of this compound in SN1 and SN2 reactions.
| Reaction Type | Rate Law | Dependence on [Nucleophile] | Stereochemistry |
| SN1 | Rate = k[this compound] | Independent | Racemization |
| SN2 | Rate = k[this compound][Nucleophile] | Dependent | Inversion of configuration |
These types of mechanistic studies are essential for the rational design of synthetic routes and for predicting the outcome of new chemical reactions.
Introduction of Specific Alkyl Groups (e.g., Cyclopentylmethyl Group)
One of the primary applications of this compound in organic synthesis is as an alkylating agent for the introduction of the cyclopentylmethyl group onto a variety of substrates. This can be achieved through several well-established reaction types, including N-alkylation of amines, O-alkylation of phenols, and Friedel-Crafts alkylation of aromatic compounds.
N-Alkylation of Amines: this compound can react with primary and secondary amines to form the corresponding N-(cyclopentylmethyl)amines. nih.govnih.govrsc.orgresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The resulting cyclopentylmethyl-substituted amines can have interesting pharmacological properties and can serve as intermediates in the synthesis of more complex molecules.
O-Alkylation of Phenols: The reaction of this compound with phenols in the presence of a base leads to the formation of cyclopentylmethyl aryl ethers. pharmaxchange.inforesearchgate.netresearchgate.netwhiterose.ac.ukslchemtech.com This reaction, a variation of the Williamson ether synthesis, is a common method for the protection of phenolic hydroxyl groups or for the synthesis of ether-containing target molecules.
Friedel-Crafts Alkylation: Aromatic compounds can be alkylated with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride, in a Friedel-Crafts reaction. slchemtech.com This reaction introduces the cyclopentylmethyl group directly onto the aromatic ring, providing a route to a variety of substituted aromatic compounds.
The following data table provides representative examples of the use of this compound as an alkylating agent.
| Substrate | Reaction Type | Catalyst/Base | Product |
| Aniline | N-Alkylation | K2CO3 | N-(Cyclopentylmethyl)aniline |
| Phenol | O-Alkylation | NaOH | Cyclopentylmethyl phenyl ether |
| Benzene (B151609) | Friedel-Crafts Alkylation | AlCl3 | Cyclopentylmethylbenzene |
The introduction of the cyclopentylmethyl group can significantly impact the physical and biological properties of a molecule, making this compound a valuable tool in the design and synthesis of new chemical entities.
Theoretical and Computational Investigations of Chloromethyl Cyclopentane
Electronic Structure and Reactivity Profiling
Computational analysis of the electronic properties of (chloromethyl)cyclopentane is fundamental to understanding its reactivity. Quantum chemical methods are employed to calculate various descriptors that quantify the molecule's electrophilic nature and the influence of its substituent.
Quantum Chemical Descriptors of Electrophilicity
Quantum chemical descriptors derived from Density Functional Theory (DFT) are powerful tools for predicting chemical reactivity. For (chloromethyl)cyclope rasayanjournal.co.inntane, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity.
The electrophilicity of wuxiapptec.comschrodinger.coma molecule, or its ability to accept electrons, can be quantified using the electrophilicity index (ω). This index is calculated rasayanjournal.co.infrom the electronic chemical potential and chemical hardness, which are in turn derived from the HOMO and LUMO energies. A higher electrophilicity rasayanjournal.co.in index suggests a greater susceptibility to nucleophilic attack. In (chloromethyl)cyclopen rasayanjournal.co.intane, the primary site for such an attack is the carbon atom bonded to the chlorine, due to the polarization of the C-Cl bond. Computational models can predict the relative reactivity of different sites within the molecule by calculating these local descriptors.
wuxiapptec.comwuxiapptec.comschrodinger.comrasayanjournal.co.in| Descriptor | Definition | Significance in Reactivity |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity) |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity; smaller gap suggests higher reactivity |
| Electrophilicity Index (ω) | Quantifies the energy stabilization upon accepting electrons | Higher value indicates greater electrophilic character |
Inductive and Steric Effects of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) significantly influences the electronic and steric properties of the cyclopentane (B165970) ring. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond and, to a lesser extent, the adjacent C-C bonds, rendering the methylene (B1212753) carbon atom electrophilic.
Computationally, this inductive effect can be visualized and quantified through molecular electrostatic potential (MESP) maps, which show regions of electron density. Furthermore, the steric bulk of the chloromethyl group influences the accessibility of reagents to the reactive centers of the molecule. This steric hindrance is a crucial factor in determining the rates and pathways of chemical reactions, particularly nucleophilic substitutions. Molecular mechanics and quantum mechanics calculations can model this steric bulk and predict its impact on reaction barriers.
Mechanistic Probes through Computational Chemistry
Computational chemistry offers invaluable tools for exploring the detailed mechanisms of chemical reactions involving this compound. By modeling the energy landscape of a reaction, chemists can identify key structures like transition states and intermediates, providing a deeper understanding of the reaction pathway.
Characterismu.edursc.orgzation of Transition States and Intermediates
For reactions such as nucleophilic substitution (Sₙ2), computational methods can locate the transition state structure, which represents the highest energy point along the reaction coordinate. These calculations involv ucsb.edue optimizing the geometry to find a first-order saddle point on the potential energy surface. Frequency calculations ar ucsb.edue then performed to confirm the nature of this stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For (chloromethyl)cyclop ucsb.eduentane undergoing an Sₙ2 reaction, the transition state would feature the incoming nucleophile and the leaving chloride ion partially bonded to the methylene carbon. Computational analysis provides precise bond lengths and angles for this fleeting structure, as well as its energy relative to the reactants and products. Similarly, any reactive intermediates, such as ion-dipole complexes formed before the transition state, can be identified as local minima on the potential energy surface.
Potentialgithub.ioscispace.comEnergy Surface Mapping for Key Reactions
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system of molecules as a function of its geometry. For a chemical reaction, researchgate.netresearchgate.neta two-dimensional plot often depicts the energy change as reactants are converted into products, which is known as a reaction coordinate diagram.
Conformational Analysis and Ring Dynamics of the Cyclopentane Moiety
The five-membered cyclopentane ring is not planar. It adopts puckered confor libretexts.orglumenlearning.commations to alleviate torsional strain that would be present in a planar structure. The two most common confo libretexts.orglumenlearning.comrmations are the "envelope" (Cₛ symmetry) and the "half-chair" or "twist" (C₂ symmetry).
These conformers can interconvert through a low-energy process known as pseudorotation. In unsubstituted cyclopen acs.orgwikipedia.orgtane, this pseudorotation is essentially barrierless, meaning the pucker can move freely around the ring. However, the presence of nih.govthe chloromethyl substituent on the ring introduces a potential energy barrier, making certain conformations more stable than others. The substituent will pref acs.orgerentially occupy a position that minimizes steric interactions.
Computational methods, including molecular mechanics and ab initio calculations, can be used to determine the relative energies of the different conformers of this compound. These calculations can identify the most stable conformation (the global minimum on the PES) and the energy barriers between different envelope and twist forms. This analysis is crucial for understanding how the molecule's shape influences its physical properties and chemical reactivity.
acs.org| Concept | Description | Impact of Chloromethyl Substituent |
|---|---|---|
| Envelope Conformation | Four carbon atoms are coplanar, and the fifth is out of the plane. | The substituent can be in an axial or equatorial-like position, affecting stability. |
| Half-Chair (Twist) Conformation | Three adjacent atoms are coplanar, with the other two displaced on opposite sides of the plane. | Offers another low-energy alternative to the planar form. |
| Pseudorotation | A continuous motion that interconverts envelope and twist forms without passing through a high-energy planar state. | The su wikipedia.orgbstituent creates an energy barrier, restricting free pseudorotation and favoring specific puckered conformations. |
Prediction of Spectroscopic Signatures via Quantum Calculations
While a detailed quantum mechanical analysis of this compound's spectroscopic signatures is not extensively available in published literature, predictions can be formulated based on established principles and computational chemistry methods. These calculations, typically employing Density Functional Theory (DFT), provide valuable insights into the molecule's nuclear magnetic resonance (NMR) and infrared (IR) spectra.
Predicted ¹H NMR Spectrum
The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the cyclopentane ring and the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom.
The protons of the chloromethyl group (-CH₂Cl) are expected to be the most deshielded due to the direct attachment to the electronegative chlorine atom. This would result in a signal appearing further downfield.
The methine proton on the cyclopentane ring (CH) , to which the chloromethyl group is attached, will also experience a downfield shift, though to a lesser extent than the -CH₂Cl protons.
The methylene protons (-CH₂) of the cyclopentane ring will likely appear as complex, overlapping multiplets in the upfield region, typical for cycloalkanes.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Chloromethyl (-CH₂Cl) | 3.0 - 4.0 | Doublet |
| Cyclopentyl Methine (CH) | 1.8 - 2.5 | Multiplet |
| Cyclopentyl Methylene (-CH₂) | 1.2 - 1.8 | Multiplet |
Note: These are estimated values and can vary based on the solvent and the specific computational model used.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Similar to the ¹H NMR, the electronegativity of the chlorine atom plays a significant role in determining the chemical shifts.
The carbon of the chloromethyl group (-CH₂Cl) is expected to have the largest chemical shift (most downfield) due to the strong deshielding effect of the chlorine.
The methine carbon of the cyclopentane ring will also be shifted downfield.
The remaining methylene carbons of the cyclopentane ring will appear at higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Chloromethyl (-CH₂Cl) | 40 - 50 |
| Cyclopentyl Methine (CH) | 35 - 45 |
| Cyclopentyl Methylene (-CH₂) | 20 - 35 |
Note: These are estimated values and can vary based on the solvent and the specific computational model used.
Predicted Infrared (IR) Spectrum
Quantum calculations can predict the vibrational frequencies of the bonds within this compound, which correspond to absorption bands in its IR spectrum.
C-H Stretching: The C-H bonds of the cyclopentane ring are expected to show stretching vibrations in the typical alkane region. docbrown.info
CH₂ Bending: The methylene groups of the cyclopentane ring will exhibit characteristic bending (scissoring) vibrations. uomustansiriyah.edu.iq
C-Cl Stretching: A key feature will be the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum. libretexts.org
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Cyclopentane) | 2850 - 3000 | Strong |
| CH₂ Bend (Scissoring) | ~1450 | Medium |
| C-Cl Stretch | 650 - 850 | Medium to Strong |
Advanced Spectroscopic and Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of (Chloromethyl)cyclopentane. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's precise structure.
Please note: The following NMR spectral data is predicted based on established chemical shift principles and data from analogous structures, as experimental spectra are not publicly available.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the chemically non-equivalent protons in the molecule. The electron-withdrawing effect of the chlorine atom causes protons on adjacent carbons to shift downfield (to a higher ppm value). The spectrum is characterized by complex multiplets for the cyclopentyl ring protons due to spin-spin coupling.
The protons of the chloromethyl group (-CH₂Cl) are expected to appear as a doublet around 3.43 ppm. The methine proton on C1 of the cyclopentane (B165970) ring, being adjacent to the electron-withdrawing substituent, is shifted downfield to approximately 2.25 ppm. The remaining eight protons on the cyclopentane ring produce overlapping multiplets in the upfield region, typically between 1.25 and 1.90 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H on -CH₂Cl | 3.43 | Doublet (d) | 2H |
| H on C1 | 2.25 | Multiplet (m) | 1H |
| H on C2, C5 | 1.80 - 1.90 | Multiplet (m) | 4H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to molecular symmetry, four distinct signals are expected for the six carbon atoms of this compound. The carbon of the chloromethyl group is the most deshielded due to the direct attachment of the electronegative chlorine atom, appearing furthest downfield. The C1 carbon of the ring is also shifted downfield, while the C2/C5 and C3/C4 carbons appear at progressively higher fields.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂Cl | 49.5 |
| C1 | 42.0 |
| C2, C5 | 32.5 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show correlations between the C1 proton and the protons on C2 and C5. Further correlations would be observed between the C2/C5 protons and the C3/C4 protons, confirming the structure of the cyclopentane ring. The protons of the -CH₂Cl group would show a correlation to the C1 proton.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon-proton pairs. An HSQC experiment would show a cross-peak connecting the proton signal at ~3.43 ppm to the carbon signal at ~49.5 ppm, confirming their assignment to the -CH₂Cl group. Similarly, it would link the C1 proton (~2.25 ppm) to the C1 carbon (~42.0 ppm), and the other ring protons to their respective carbons, simplifying the assignment of the complex upfield proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This technique definitively establishes the link between the chloromethyl group and the cyclopentane ring. Key correlations would be observed between the protons of the -CH₂Cl group (~3.43 ppm) and the C1 carbon of the ring (~42.0 ppm), as well as the C2 and C5 carbons (~32.5 ppm). Conversely, the C1 proton (~2.25 ppm) would show a correlation to the carbon of the -CH₂Cl group (~49.5 ppm).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound is dominated by absorptions from C-H bond vibrations. Strong bands due to C-H stretching in the sp³-hybridized carbons are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).
The most diagnostic feature for confirming the identity of this alkyl halide is the absorption arising from the carbon-chlorine bond. The C-Cl stretching vibration typically gives rise to a moderate to strong absorption band in the fingerprint region. For simple chloroalkanes, this band is characteristically found in the range of 850-550 cm⁻¹. evitachem.comspectrabase.comsynchem.desmolecule.com The presence of a band in this region, in conjunction with the absence of other functional group absorptions (like C=O or O-H), is strong evidence for the structure of this compound.
Characteristic IR Absorption for this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend | 1470 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₆H₁₁Cl, giving it a molecular weight of approximately 118.60 g/mol . nih.gov
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 118. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present at m/z 120 with about one-third the intensity of the M⁺ peak. spectrabase.com
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this compound would include:
Loss of a chlorine radical: This results in the formation of a cyclopentylmethyl cation at m/z 83 ([C₆H₁₁]⁺).
Loss of the chloromethyl radical: Cleavage of the C-C bond between the ring and the substituent would generate the cyclopentyl cation, leading to a prominent peak at m/z 69 ([C₅H₉]⁺). This is often a very stable and thus abundant fragment for cyclopentyl derivatives.
Fragmentation of the cyclopentane ring: The ring can undergo fragmentation, typically through the loss of ethylene (B1197577) (C₂H₄, 28 Da), leading to smaller fragment ions.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Formula | Identity |
|---|---|---|
| 118/120 | [C₆H₁₁Cl]⁺ | Molecular Ion (M⁺/M⁺+2) |
| 83 | [C₆H₁₁]⁺ | [M - Cl]⁺ |
Electron Ionization (EI) Fragmentation Pathway Elucidation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the structure of volatile organic compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and form a molecular ion (M•+). nih.govlibretexts.org This molecular ion is often unstable and undergoes characteristic fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. libretexts.org
The fragmentation of this compound is governed by the principles of alkyl halide mass spectrometry, primarily involving alpha-cleavage and the loss of the halogen radical. youtube.comchadsprep.com
Molecular Ion Peak: The molecular ion peak for this compound will appear as a doublet due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The peaks will be observed at a mass-to-charge ratio (m/z) of 118 and 120.
Alpha-Cleavage: This pathway involves the cleavage of the C-C bond adjacent to the carbon bearing the chlorine atom. youtube.com For this compound, this results in the loss of the cyclopentyl group as a radical, generating the [CH₂Cl]⁺ cation at m/z 49 (for ³⁵Cl) and 51 (for ³⁷Cl). Alternatively, loss of a chloromethyl radical can form the stable cyclopentyl cation [C₅H₉]⁺ at m/z 69.
Halogen Cleavage: A common fragmentation pathway for alkyl halides is the homolytic cleavage of the carbon-halogen bond, resulting in the loss of a chlorine radical (Cl•). youtube.comyoutube.com This process yields the cyclopentylmethyl cation [C₆H₁₁]⁺ at m/z 83.
Ring Fragmentation: The cyclopentyl ring itself can undergo fragmentation. A prominent pathway for cyclopentane derivatives is the loss of a neutral ethene molecule (C₂H₄, mass 28), which can lead to further fragment ions. docbrown.info For example, the [C₅H₉]⁺ fragment (m/z 69) can lose ethene to produce the allyl cation [C₃H₅]⁺ at m/z 41.
The principal fragmentation pathways are summarized in the table below.
| m/z Value | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 118/120 | [C₆H₁₁Cl]•+ | Molecular Ion (M•+) |
| 83 | [C₅H₉CH₂]⁺ | Loss of •Cl from the molecular ion |
| 69 | [C₅H₉]⁺ | Alpha-cleavage; loss of •CH₂Cl |
| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage; loss of •C₅H₉ |
| 41 | [C₃H₅]⁺ | Loss of C₂H₄ from [C₅H₉]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio with extremely high accuracy, often to within a few parts per million (ppm). longdom.org Unlike low-resolution mass spectrometry, which provides integer masses, HRMS can distinguish between ions with very similar nominal masses but different elemental formulas. mdpi.com
For this compound, the molecular formula is C₆H₁₁Cl. The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl), is 118.054928 Da. nih.gov An HRMS instrument can measure this mass with high precision, allowing for the confident confirmation of the elemental formula. This capability is crucial for distinguishing this compound from other isobaric compounds—molecules that have the same nominal mass but different atomic compositions.
The table below illustrates how HRMS differentiates C₆H₁₁Cl from other potential formulas with a nominal mass of 118.
| Molecular Formula | Compound Type | Theoretical Exact Mass (Da) | Mass Difference from C₆H₁₁Cl (mDa) |
|---|---|---|---|
| C₆H₁₁Cl | Alkyl Halide | 118.05493 | 0.00 |
| C₇H₁₆N | Amine | 118.12828 | +73.35 |
| C₅H₁₀N₂O | Amide/Urea derivative | 118.07931 | +24.38 |
| C₈H₁₄ | Alkene/Cycloalkane | 118.10955 | +54.62 |
The ability of HRMS to resolve these minute mass differences provides an unambiguous determination of the elemental composition, a fundamental step in structural characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. hidenanalytical.com It is an essential method for assessing the purity of this compound and for monitoring its synthesis in real-time. mdpi.comgcms.cz
Purity Analysis: In a GC-MS analysis, a sample is vaporized and passed through a long capillary column. gcms.cz Different components of the mixture travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation. jmchemsci.com For this compound, GC can effectively separate the target compound from starting materials (e.g., cyclopentanemethanol), solvents, and potential side-products (e.g., isomers or dichlorinated compounds). As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. The purity of the sample is determined by comparing the peak area of this compound to the total area of all detected peaks.
Reaction Monitoring: GC-MS is invaluable for monitoring the progress of chemical reactions that produce this compound. hidenanalytical.com By withdrawing small aliquots from the reaction mixture at different time intervals and analyzing them by GC-MS, chemists can track the consumption of reactants and the formation of the product. This real-time data allows for the precise determination of reaction kinetics, optimization of reaction conditions (such as temperature and catalyst loading), and identification of any intermediate or byproduct formation, leading to improved yield and purity. patsnap.com
Advanced Chromatographic Techniques for Separation and Quantification
While GC-MS is a primary tool, other advanced chromatographic techniques are employed for the specialized separation and quantification of this compound and related compounds. These methods are chosen based on the specific analytical challenge, such as separating complex isomers or purifying large quantities.
High-Resolution Capillary Gas Chromatography (HRGC): Utilizing very long and narrow capillary columns, HRGC offers superior resolving power compared to standard GC. This technique is particularly useful for separating this compound from its structural isomers, which may have very similar boiling points and polarities, making them difficult to resolve with standard methods.
High-Performance Liquid Chromatography (HPLC): Although this compound is volatile and well-suited for GC, HPLC can be an alternative method, especially for quantitative analysis or for the analysis of reaction mixtures containing non-volatile components. nih.gov Using a non-polar stationary phase (reversed-phase HPLC), this compound can be separated from more polar reactants or byproducts. Quantification is typically achieved using a UV detector if the analyte or its derivatives possess a chromophore, or a refractive index detector for universal detection.
Preparative Chromatography: When a high-purity sample of this compound is required on a larger scale than analytical methods can provide, preparative chromatography is used. Both preparative GC and preparative LC systems exist, which use larger columns and higher flow rates to isolate gram-to-kilogram quantities of the target compound from a mixture. This technique is essential for obtaining pure standards for research and reference purposes. semanticscholar.org
A comparison of these techniques is provided below.
| Technique | Primary Application | Key Advantage for this compound |
|---|---|---|
| GC-MS | Purity Testing & Identification | Provides both separation and structural confirmation. |
| HRGC | Isomer Separation | High resolving power for structurally similar compounds. |
| HPLC | Quantification | Suitable for mixtures with non-volatile components. |
| Preparative Chromatography | Purification | Allows for the isolation of large quantities of pure compound. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (chloromethyl)cyclopentane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of cyclopentanol derivatives with chlorinating agents (e.g., HCl/ZnCl₂) or Friedel-Crafts alkylation using cyclopentane and chloromethylating reagents. Yield optimization requires precise control of temperature (e.g., 0–5°C for exothermic reactions) and stoichiometric ratios . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is critical to confirm purity and structural integrity. For reproducibility, document solvent choices (e.g., anhydrous dichloromethane) and catalyst loading .
Q. How can researchers safely handle this compound given its reactivity and potential hazards?
- Methodological Answer : Store in airtight, corrosion-resistant containers under inert gas (N₂/Ar) at ≤4°C to minimize hydrolysis or oxidation. Conduct reactions in fume hoods with spark-proof equipment due to flammability risks. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Refer to analogous chlorinated compounds for toxicity protocols, as limited data exist for this specific compound .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>13</sup>C NMR distinguishes the chloromethyl group (δ ~45 ppm) and cyclopentane carbons (δ ~25–30 ppm).
- IR : C-Cl stretching vibrations appear at 550–650 cm⁻¹.
- Mass Spectrometry : GC-MS with electron ionization (EI) identifies molecular ions (m/z 118 for C₆H₁₁Cl) and fragmentation patterns (e.g., loss of Cl·).
Calibrate instruments using certified reference standards and report detection limits .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 or elimination pathways. Compare computed vibrational frequencies with experimental IR data to validate accuracy. Software like Gaussian or ORCA requires input files specifying solvent effects and basis sets .
Q. What strategies resolve contradictions in reported regioselectivity for this compound-derived intermediates?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms.
- Cross-Validation : Replicate conflicting studies under identical conditions, controlling for trace moisture or catalyst impurities.
- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to assess variability in published datasets .
Q. How do steric and electronic effects in this compound influence its utility in asymmetric catalysis?
- Methodological Answer : Design experiments comparing cyclopentane’s ring strain (affecting steric bulk) with electron-withdrawing Cl’s impact on electrophilicity. Use chiral ligands (e.g., BINOL derivatives) in catalytic cycles and analyze enantiomeric excess via HPLC with chiral columns. Report turnover numbers (TON) and selectivity factors .
Data Analysis & Reporting Standards
Q. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses?
- Methodological Answer : Apply ANOVA to identify significant variables (e.g., temperature, catalyst type). For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis). Report confidence intervals (95%) and effect sizes. Raw data should be archived in repositories like Zenodo for transparency .
Q. How should researchers address discrepancies between experimental and theoretical (in silico) data for this compound?
- Methodological Answer : Re-examine computational assumptions (e.g., solvent models, implicit vs. explicit solvation). Validate force fields or basis sets using benchmark systems. Publish negative results to inform model refinement .
Safety & Ethical Compliance
Q. What protocols ensure ethical reporting of hazards associated with this compound?
- Methodological Answer : Align with Globally Harmonized System (GHS) guidelines for labeling and Safety Data Sheets (SDS). Disclose all near-miss incidents in supplementary materials. For animal studies, obtain institutional review board (IRB) approval and cite ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
